1,1-Difluorocyclopentane

Description

The exact mass of the compound 1,1-Difluorocyclopentane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,1-Difluorocyclopentane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Difluorocyclopentane including the price, delivery time, and more detailed information at info@benchchem.com.

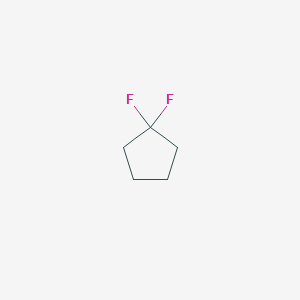

Structure

3D Structure

Properties

IUPAC Name |

1,1-difluorocyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2/c6-5(7)3-1-2-4-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPTDDOUBRQFLQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382473 | |

| Record name | 1,1-difluorocyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1120-70-3 | |

| Record name | 1,1-difluorocyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Difluorocyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,1-Difluorocyclopentane: Synthesis, Properties, and Applications for Researchers and Drug Development Professionals

Introduction: The Rising Prominence of Gem-Difluorinated Scaffolds in Medicinal Chemistry

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, offer a powerful tool for optimizing drug candidates. Among the various fluorinated motifs, the gem-difluoroalkyl group (CF2) has garnered significant attention as a bioisostere for carbonyl groups and ethers, providing a means to modulate electronic and conformational properties without drastically altering molecular size. This guide provides a comprehensive technical overview of 1,1-difluorocyclopentane, a valuable building block for the synthesis of novel therapeutics and research probes.

Core Identification and Physicochemical Properties

CAS Registry Number: 1120-70-3[1]

1,1-Difluorocyclopentane is a cyclic aliphatic compound characterized by the presence of a five-membered ring with two fluorine atoms attached to the same carbon.

Molecular and Physical Characteristics

A thorough understanding of the physicochemical properties of 1,1-difluorocyclopentane is essential for its effective application in synthetic chemistry and drug design.

| Property | Value | Source |

| Molecular Formula | C₅H₈F₂ | PubChem[1] |

| Molecular Weight | 106.11 g/mol | PubChem[1] |

| IUPAC Name | 1,1-difluorocyclopentane | PubChem[1] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Not available |

Synthesis of 1,1-Difluorocyclopentane: A Scalable Approach

The synthesis of gem-difluorinated cycloalkanes has been a subject of considerable research, with various methods developed to achieve this transformation. A particularly effective and scalable method for the preparation of 1,1-difluorocyclopentane involves the deoxofluorination of cyclopentanone using a suitable fluorinating agent.

Deoxofluorination of Cyclopentanone

A robust and scalable synthesis of gem-difluorinated cyclopentanes has been reported, employing morpholinosulfur trifluoride (MorphDAST) as the fluorinating agent.[3] This method offers high yields and operational simplicity, making it suitable for producing significant quantities of the target compound.

Reaction Scheme:

Caption: Deoxofluorination of cyclopentanone to 1,1-difluorocyclopentane.

Experimental Protocol: Synthesis of 1,1-Difluorocyclopentane from Cyclopentanone

The following protocol is adapted from the general procedure for the synthesis of gem-difluorinated cycloalkanes using MorphDAST.[3][4]

Materials:

-

Cyclopentanone

-

Morpholinosulfur trifluoride (MorphDAST)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclopentanone in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Fluorinating Agent: Slowly add MorphDAST to the stirred solution of cyclopentanone. Caution: The reaction can be exothermic. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate. Caution: Gas evolution (CO₂) will occur.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by distillation to obtain pure 1,1-difluorocyclopentane.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous dichloromethane is crucial as MorphDAST is sensitive to moisture.

-

Slow Addition at Low Temperature: The slow addition of the fluorinating agent at 0 °C helps to control the exothermicity of the reaction and minimize the formation of byproducts.

-

Aqueous Bicarbonate Quench: The saturated sodium bicarbonate solution neutralizes any remaining acidic species and quenches the unreacted MorphDAST.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 1,1-difluorocyclopentane.

| Spectroscopy Type | Key Features |

| ¹⁹F NMR | A single resonance is expected, as both fluorine atoms are chemically equivalent. The chemical shift will be characteristic of a gem-difluoroalkane. A ¹⁹F NMR spectrum is available on PubChem.[1] |

| ¹H NMR | Two multiplets are expected for the two sets of non-equivalent methylene protons on the cyclopentane ring. The protons on the carbons adjacent to the CF₂ group (C2 and C5) will show coupling to the fluorine atoms. |

| ¹³C NMR | Three distinct signals are expected: one for the carbon bearing the two fluorine atoms (C1), which will appear as a triplet due to C-F coupling, and two for the methylene carbons (C2/C5 and C3/C4). |

| Infrared (IR) Spectroscopy | Characteristic C-F stretching vibrations are expected in the region of 1000-1200 cm⁻¹. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) should be observed at m/z = 106. Fragmentation patterns will be consistent with the loss of fluorine and alkyl fragments. |

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1,1-difluorocyclopentane is classified as a warning-level hazard.[1]

-

Hazard Statements:

-

Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

It is imperative to handle 1,1-difluorocyclopentane in a fume hood with appropriate personal protective equipment (PPE).

Applications in Drug Discovery and Medicinal Chemistry

The 1,1-difluorocyclopentane motif serves as a valuable building block in medicinal chemistry, primarily as a bioisosteric replacement for a carbonyl group or a hydrated carbonyl (gem-diol). This substitution can lead to significant improvements in a drug candidate's profile.

Workflow for Incorporating 1,1-Difluorocyclopentane in Drug Design:

Caption: Drug discovery workflow utilizing 1,1-difluorocyclopentane.

Key Advantages of the Gem-Difluoro Moiety:

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the gem-difluoro group resistant to metabolic oxidation. This can lead to an increased half-life of the drug in the body.

-

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups, which can be crucial for receptor binding and pharmacokinetic properties.[2]

-

Conformational Constraint: The introduction of the CF₂ group can restrict the conformational flexibility of the cyclopentane ring, potentially leading to a more favorable binding conformation.

-

Lipophilicity and Solubility: The effect of gem-difluorination on lipophilicity (LogP) and aqueous solubility is complex and context-dependent, offering a handle for fine-tuning these critical drug-like properties.[2]

While specific examples of marketed drugs containing the 1,1-difluorocyclopentane moiety are not prevalent, the use of gem-difluorinated cycloalkanes as building blocks in drug discovery programs is an active area of research.[3][5]

Conclusion

1,1-Difluorocyclopentane is a valuable and accessible building block for medicinal chemists and researchers. Its synthesis via the deoxofluorination of cyclopentanone provides a scalable route to this important scaffold. The unique electronic and steric properties of the gem-difluoro group offer a powerful strategy for modulating the physicochemical and pharmacokinetic properties of drug candidates. As the demand for novel and improved therapeutics continues to grow, the strategic application of building blocks like 1,1-difluorocyclopentane will undoubtedly play an increasingly important role in the future of drug discovery.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2783162, 1,1-Difluorocyclopentane. [Link].

-

Olifir, O. S., & Liashuk, O. S. (2025). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. Ukrainica Bioorganica Acta, 20(2), 24-34. [Link]

-

Geraschenko, O. V., Solomin, V., Vashchenko, B., & Grygorenko, O. (2019). Synthesis and chemical transformations of diazolyl α,α-difluoroacetates. Journal of Fluorine Chemistry, 227, 109373. [Link]

-

Grygorenko, O. O., Radchenko, D. S., & Volochnyuk, D. M. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry–A European Journal, 28(20), e202104336. [Link]

-

Itoh, T. (2011). gem-Difluorinated cyclopropanes as key building blocks for novel biologically active molecules. In Fluorine in Medicinal Chemistry and Chemical Biology (pp. 313-334). Wiley-Blackwell. [Link]

-

Mykhailiuk, P. K. (2021). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. European Journal of Organic Chemistry, 2021(47), 6439-6453. [Link]

-

Chernykh, A. V., Zozulya, S., Hutskalova, V., & Mykhailiuk, P. K. (2023). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry–A European Journal, 29(48), e202301383. [Link]

Sources

Conformational Landscape of 1,1-Difluorocyclopentane: A Technical Guide for Drug Discovery and Molecular Design

Foreword: Unveiling the Subtle Architects of Molecular Behavior

In the intricate world of drug discovery and molecular design, the three-dimensional architecture of a molecule is paramount. It dictates binding affinities, metabolic stability, and ultimately, therapeutic efficacy. Among the myriad of structural motifs employed to modulate these properties, the cyclopentane ring holds a significant position due to its unique conformational flexibility. The introduction of fluorine, an element revered for its ability to fine-tune electronic and steric properties, further enriches this conformational landscape. This guide provides an in-depth technical exploration of the conformational analysis of 1,1-difluorocyclopentane, a seemingly simple molecule that serves as a powerful case study in the interplay of steric, electronic, and stereoelectronic effects that govern molecular shape and behavior. For researchers, scientists, and drug development professionals, a comprehensive understanding of these principles is not merely academic; it is a critical tool in the rational design of next-generation therapeutics.

The Dynamic World of Cyclopentane: Beyond the Planar Hexagon

Unlike its six-membered cousin, cyclohexane, which predominantly adopts a well-defined chair conformation, cyclopentane exists in a dynamic equilibrium of non-planar forms. A planar cyclopentane would suffer from significant torsional strain due to the eclipsing of all C-H bonds, and while the internal bond angles of a regular pentagon (108°) are close to the ideal tetrahedral angle of 109.5°, the molecule readily puckers to alleviate this strain.[1]

This puckering gives rise to two primary, non-planar conformations: the envelope (C_s symmetry) and the twist (C_2 symmetry) .

-

Envelope Conformation: In this arrangement, four of the carbon atoms are coplanar, while the fifth is puckered out of the plane, resembling an open envelope.

-

Twist Conformation: Here, two adjacent carbon atoms are displaced in opposite directions from the plane of the other three.

These two forms are not static. They rapidly interconvert through a low-energy process known as pseudorotation . This is not a true rotation around a bond, but rather a continuous wave-like motion of the pucker around the ring. The energy barrier to pseudorotation in cyclopentane is very low, making it a highly flexible system at room temperature.[1]

The Impact of Gem-Difluorination: A Shift in the Conformational Paradigm

The introduction of two fluorine atoms on the same carbon (a gem-difluoro group) at the C1 position of the cyclopentane ring dramatically alters this conformational landscape. The high electronegativity and steric bulk of the fluorine atoms introduce new electronic and steric interactions that favor specific conformations.

Computational studies, particularly ab initio calculations, have been instrumental in elucidating the preferred conformations of 1,1-difluorocyclopentane. These studies indicate a departure from the near-free pseudorotation of the parent hydrocarbon.

The Preferred Conformations: An Energetic Hierarchy

A comprehensive study by Dakkouri et al., which included ab initio calculations on 1,1-difluorocyclopentane as a comparative model for their investigation of 1,1-dichlorocyclopentane, provides key insights. Their work, and the broader understanding of stereoelectronic effects in fluorinated alkanes, suggests that the conformational preference in 1,1-difluorocyclopentane is governed by a delicate balance of several factors:

-

Torsional Strain: The drive to stagger C-C and C-H bonds.

-

Angle Strain: The deviation from the ideal tetrahedral bond angle.

-

Steric Hindrance: Repulsive interactions between the bulky fluorine atoms and adjacent hydrogen atoms.

-

Stereoelectronic Effects: Specifically, the anomeric effect.

Computational models predict that the envelope conformation with the C1 carbon (the one bearing the fluorine atoms) at the flap position is a significant low-energy conformer . This arrangement allows for the minimization of steric clashes between the fluorine atoms and the rest of the ring. Furthermore, the twist conformations are also predicted to be low in energy, with the exact energy difference being dependent on the level of theory used in the calculations.

| Conformation | Symmetry | Relative Energy (kcal/mol) - Representative | Key Features |

| Envelope (C1-flap) | C_s | ~0.0 | Minimizes steric interactions of the CF2 group. |

| Twist | C_2 | Small energy difference from envelope | Represents another low-energy state in the pseudorotation pathway. |

| Planar | D_5h | High | Significant torsional strain. |

Note: The exact relative energies can vary depending on the computational method and basis set employed.

The Role of the Anomeric Effect

A crucial factor influencing the conformational preference in 1,1-difluorocyclopentane is the anomeric effect . This stereoelectronic phenomenon describes the tendency of an electronegative substituent on a carbon atom adjacent to a heteroatom (or in this case, another electronegative atom) to favor an axial or gauche orientation. In 1,1-difluorocyclopentane, this manifests as a stabilizing interaction between the lone pair of one fluorine atom and the antibonding orbital (σ) of the adjacent C-F bond (n_F → σ_CF). This interaction is maximized in a puckered conformation where the C-F bonds have a gauche relationship, further disfavoring a planar structure.

Experimental and Computational Methodologies: A Synergistic Approach

The conformational analysis of molecules like 1,1-difluorocyclopentane relies on a powerful combination of experimental techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Dynamics

NMR spectroscopy is a cornerstone of conformational analysis. For fluorinated compounds, ¹⁹F NMR is particularly informative due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which often allows for the resolution of signals from different conformers at low temperatures.

Experimental Protocol: Low-Temperature ¹⁹F NMR Spectroscopy

-

Sample Preparation:

-

Dissolve a pure sample of 1,1-difluorocyclopentane in a suitable low-freezing point solvent (e.g., deuterated chloroform, CDCl₃, or a mixture of solvents like CS₂/CD₂Cl₂).

-

The concentration should be optimized to obtain a good signal-to-noise ratio without causing significant intermolecular interactions.

-

Transfer the solution to a high-quality NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer equipped with a variable temperature unit.

-

Tune and match the ¹⁹F probe.

-

Acquire a standard ¹⁹F spectrum at room temperature.

-

-

Low-Temperature Data Acquisition:

-

Gradually lower the temperature of the sample in the NMR probe.

-

Allow the sample to equilibrate at each temperature for several minutes before acquiring a spectrum.

-

Monitor the ¹⁹F spectrum for changes in line shape, chemical shifts, and coupling constants.

-

At the coalescence temperature (T_c), the signals from interconverting conformers will broaden and merge.

-

Below the coalescence temperature, separate signals for each fluorine environment in the different conformers may be observed.

-

-

Data Analysis:

-

Analyze the chemical shifts and coupling constants of the resolved conformers.

-

The integration of the signals at low temperatures can provide the population of each conformer, from which the Gibbs free energy difference (ΔG°) can be calculated using the equation: ΔG° = -RTlnK_eq.

-

Line shape analysis of the spectra at and around the coalescence temperature can be used to determine the energy barrier to interconversion (ΔG‡).

-

Logical Workflow for NMR-based Conformational Analysis

Computational Chemistry: Predicting and Rationalizing Conformations

Computational chemistry provides a powerful toolkit to predict the structures, relative energies, and interconversion barriers of conformers. Ab initio and Density Functional Theory (DFT) methods are particularly well-suited for this purpose.

Protocol for Computational Conformational Analysis

-

Initial Structure Generation:

-

Build the 3D structure of 1,1-difluorocyclopentane using a molecular modeling software.

-

Generate a series of initial guess structures corresponding to the expected envelope and twist conformations.

-

-

Conformational Search:

-

Perform a systematic or stochastic conformational search to identify all low-energy minima on the potential energy surface. This is crucial for five-membered rings due to the shallow energy landscape of pseudorotation.

-

-

Geometry Optimization:

-

Optimize the geometry of each identified conformer using a suitable level of theory and basis set (e.g., B3LYP/6-311+G(d,p) or a higher-level method like MP2).

-

-

Frequency Calculations:

-

Perform frequency calculations for each optimized structure to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to obtain thermochemical data (e.g., zero-point vibrational energies, enthalpies, and Gibbs free energies).

-

-

Transition State Search:

-

To determine the energy barriers to interconversion, locate the transition state structures connecting the low-energy conformers using methods like Synchronous Transit-Guided Quasi-Newton (STQN).

-

Confirm the transition states by frequency calculations (they should have exactly one imaginary frequency).

-

-

Data Analysis:

-

Calculate the relative energies (ΔE, ΔH, and ΔG) of the conformers.

-

Determine the energy barriers for the interconversion pathways.

-

The calculated relative Gibbs free energies can be used to predict the Boltzmann population of each conformer at a given temperature.

-

Logical Flow of Computational Conformational Analysis

Implications for Drug Discovery and Molecular Design

The conformational preferences of the 1,1-difluorocyclopentane motif have significant implications for its use in medicinal chemistry:

-

Pre-organization of Substituents: By favoring specific envelope or twist conformations, the gem-difluoro group can pre-organize other substituents on the ring into well-defined spatial orientations. This can enhance binding to a biological target by reducing the entropic penalty of binding.

-

Modulation of Physicochemical Properties: The introduction of fluorine can alter properties such as lipophilicity and metabolic stability. The conformational bias induced by the gem-difluoro group can further influence these properties by controlling the exposure of different parts of the molecule to the solvent or metabolizing enzymes.

-

Vectorial Display of Functionality: The defined puckering of the ring allows for the precise positioning of functional groups in three-dimensional space, which is critical for interacting with specific residues in a protein binding pocket.

Conclusion: A Foundation for Rational Design

The conformational analysis of 1,1-difluorocyclopentane serves as a compelling illustration of how subtle chemical modifications can have a profound impact on molecular architecture. The interplay of classic steric and torsional effects with more nuanced stereoelectronic interactions like the anomeric effect creates a rich and dynamic conformational landscape. For the medicinal chemist and molecular designer, a deep understanding of these fundamental principles is not just an academic exercise but a practical necessity. By leveraging the conformational control imparted by motifs such as the gem-difluorocyclopentane unit, it is possible to design molecules with enhanced potency, selectivity, and pharmacokinetic properties, thereby accelerating the discovery of new and effective therapeutics. The synergistic application of high-level computational methods and advanced spectroscopic techniques will continue to be indispensable in unraveling the conformational intricacies of such important molecular scaffolds.

References

- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.

-

Dakkouri, M., Typke, V., & Schauwecker, T. (2004). Molecular Structure and Pseudorotation of 1,1-Dichlorocyclopentane As Determined by Gas-Phase Electron Diffraction and ab Initio Calculations: A Large Amplitude Treatment. The Journal of Physical Chemistry A, 108(21), 4658–4673. [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319. [Link]

-

Juaristi, E., & Cuevas, G. (1992). The anomeric effect. Tetrahedron, 48(24), 5019–5087. [Link]

Sources

1,1-Difluorocyclopentane molecular weight and formula

Technical Dossier: 1,1-Difluorocyclopentane (C₅H₈F₂)

Introduction: The Strategic Role of Gem-Difluorinated Cycloalkanes

In modern medicinal chemistry, the strategic incorporation of fluorine into lead compounds is a cornerstone of molecular design, profoundly influencing metabolic stability, lipophilicity, and target binding affinity.[1] The gem-difluoro motif (CF₂) is particularly valued as a bioisostere for carbonyl groups or as a means to block metabolic oxidation at a specific carbon center.[1] 1,1-Difluorocyclopentane emerges as a key building block within this chemical space. Its rigid, five-membered ring structure, combined with the unique electronic properties of the gem-difluoro group, presents a valuable scaffold for developing novel therapeutics. This guide provides a comprehensive technical overview of its core properties, synthetic logic, and potential applications, grounded in authoritative data for researchers engaged in drug discovery and development.

Core Molecular Identifiers and Properties

A precise understanding of a compound's fundamental properties is the starting point for its application. The key identifiers and computed physicochemical properties for 1,1-Difluorocyclopentane are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₈F₂ | PubChem CID 2783162[2] |

| Molecular Weight | 106.11 g/mol | PubChem CID 2783162[2][3] |

| CAS Number | 1120-70-3 | PubChem CID 2783162[2] |

| IUPAC Name | 1,1-difluorocyclopentane | PubChem CID 2783162[2] |

| SMILES | C1CCC(C1)(F)F | PubChem CID 2783162[2] |

| XLogP3-AA | 2.1 | PubChem CID 2783162[2] |

| Hydrogen Bond Donor Count | 0 | PubChem CID 2783162[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem CID 2783162[2] |

Expert Insight: The XLogP3-AA value of 2.1 indicates moderate lipophilicity, a crucial parameter for cell membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The absence of hydrogen bond donors, coupled with the presence of two weak acceptors (the fluorine atoms), defines its interaction profile in biological systems, often leading to improved metabolic stability by preventing enzymatic hydroxylation at the C1 position.[1]

Molecular Structure and Visualization

The structure of 1,1-Difluorocyclopentane consists of a saturated five-membered carbon ring where two fluorine atoms are attached to a single carbon atom. This geminal arrangement is key to its unique chemical properties.

Caption: 2D representation of the 1,1-Difluorocyclopentane molecular structure.

Synthetic Considerations: A Mechanistic Approach

The synthesis of gem-difluorinated cycloalkanes typically relies on the reaction of an alkene with a difluorocarbene (:CF₂) source.[4] This highly reactive intermediate undergoes a cycloaddition reaction with the double bond of the precursor to form the difluorinated ring system.

Generalized Synthetic Workflow

A robust and common method for synthesizing 1,1-Difluorocyclopentane involves the in-situ generation of difluorocarbene, which is then trapped by cyclopentene.

Sources

An In-Depth Technical Guide to the Toxicology and Safety of Fluorinated Cycloalkanes in Drug Development

Foreword: The Strategic Incorporation of Fluorinated Cycloalkanes in Modern Drug Discovery

The introduction of fluorine into drug candidates is a well-established strategy to modulate a molecule's physicochemical and pharmacokinetic properties.[1] Among the various fluorinated motifs, fluorinated cycloalkanes have emerged as valuable building blocks in medicinal chemistry.[2] Their unique conformational constraints and the profound electronic effects of fluorine substitution can lead to enhanced metabolic stability, improved binding affinity, and optimized lipophilicity.[2][3] This guide provides a comprehensive overview of the toxicological and safety considerations paramount to the successful development of pharmaceuticals containing fluorinated cycloalkane moieties. We will delve into the metabolic fate of these structures, potential toxicological liabilities, and a systematic approach to their safety assessment, equipping researchers, scientists, and drug development professionals with the critical knowledge to navigate this promising area of drug discovery.

The Rationale and Physicochemical Impact of Cycloalkane Fluorination

The strategic placement of fluorine on a cycloalkane ring can significantly alter a molecule's properties in a predictable manner. The high electronegativity of fluorine can create localized dipoles, influencing intermolecular interactions and potentially enhancing binding to target proteins. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.[2][3]

| Property | Impact of Fluorination on Cycloalkanes | Rationale in Drug Design |

| Metabolic Stability | Increased resistance to oxidative metabolism by cytochrome P450 enzymes.[2][3] | Enhance drug exposure and duration of action. |

| Lipophilicity (LogP) | Generally increases, but can be modulated by the degree and position of fluorination.[3] | Optimize membrane permeability and target engagement. |

| Acidity/Basicity (pKa) | Can influence the pKa of nearby functional groups through inductive effects.[3] | Fine-tune ionization at physiological pH, affecting solubility and target binding. |

| Conformation | Fluorine substitution can influence the conformational preferences of the cycloalkane ring.[2] | Lock the molecule into a bioactive conformation, improving potency and selectivity. |

Table 1: Physicochemical consequences of cycloalkane fluorination and their strategic implications in drug design.

Navigating the Metabolic Landscape of Fluorinated Cycloalkanes

While fluorination can enhance metabolic stability, it does not render a molecule inert. Understanding the potential metabolic pathways is crucial for predicting and mitigating potential toxicities. The primary concern with many fluorinated compounds is the potential for defluorination, which can lead to the formation of toxic metabolites such as fluoride ions or fluoroacetate.[4]

Cytochrome P450-Mediated Metabolism

Cytochrome P450 (CYP) enzymes are the primary drivers of phase I metabolism for many xenobiotics. While the strong carbon-fluorine bond is generally resistant to cleavage, oxidation of adjacent carbon atoms can initiate a cascade of reactions leading to defluorination.[5]

Figure 1: Generalized pathway of CYP450-mediated oxidative defluorination of a fluorinated cycloalkane.

Formation of Potentially Toxic Metabolites

The liberation of fluoride ions can lead to skeletal fluorosis and gastrointestinal issues at high concentrations.[4] A more significant concern is the potential formation of fluoroacetate, a potent metabolic poison that can disrupt the Krebs cycle.[4]

Figure 2: Mechanism of fluoroacetate toxicity through the Krebs cycle.

A Framework for the Toxicological Assessment of Fluorinated Cycloalkanes

A robust and systematic safety assessment is essential for any new chemical entity, and compounds containing fluorinated cycloalkanes are no exception. The following outlines a tiered approach to evaluating the toxicological profile of these molecules.

In Vitro Toxicity Screening

Initial safety assessment should begin with a battery of in vitro assays to identify potential liabilities early in the drug discovery process.

Experimental Protocol: In Vitro Cytotoxicity Assessment in HepG2 Cells

-

Cell Culture: Maintain human hepatocarcinoma (HepG2) cells in Eagle's Minimum Essential Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Seed HepG2 cells in 96-well plates and allow them to adhere overnight. Treat the cells with a concentration range of the fluorinated cycloalkane-containing compound for 24, 48, and 72 hours.

-

MTT Assay: Following treatment, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Data Analysis: Solubilize the formazan crystals with dimethyl sulfoxide (DMSO) and measure the absorbance at 570 nm using a microplate reader. Calculate the half-maximal inhibitory concentration (IC50) to determine the compound's cytotoxic potential.[6]

| Assay | Endpoint | Rationale |

| Cytotoxicity (e.g., MTT, LDH) | Cell viability, membrane integrity | General indicator of cellular toxicity.[7] |

| Genotoxicity (e.g., Ames, in vitro micronucleus) | Mutagenicity, chromosomal damage | Assess the potential for DNA damage.[6] |

| hERG Inhibition | Cardiac ion channel function | Screen for potential cardiotoxicity. |

| Hepatotoxicity (e.g., using primary hepatocytes) | Liver cell function and viability | Evaluate the potential for drug-induced liver injury. |

| Metabolic Stability in Liver Microsomes | Rate of compound degradation | Predict in vivo clearance and potential for drug-drug interactions. |

Table 2: A standard panel of in vitro assays for the initial toxicological screening of fluorinated cycloalkane-containing compounds.

In Vivo Toxicity Studies

Promising candidates from in vitro screening should advance to in vivo studies to assess their safety profile in a whole-animal model.

Experimental Workflow: Acute Oral Toxicity Study in Rodents (OECD Guideline 420)

-

Animal Acclimation: Acclimate healthy, young adult rodents (e.g., rats or mice) to laboratory conditions for at least 5 days.

-

Dose Administration: Administer a single oral dose of the test compound to the animals. The starting dose is selected based on in vitro data and is sequentially increased or decreased in subsequent animals depending on the observed toxicity.

-

Clinical Observation: Observe the animals for signs of toxicity and mortality at regular intervals for at least 14 days.

-

Pathological Examination: At the end of the observation period, perform a gross necropsy on all animals.

-

Data Analysis: Determine the acute toxic class of the compound based on the observed mortality and clinical signs.[8]

Figure 3: A tiered workflow for the in vivo safety assessment of drug candidates containing fluorinated cycloalkanes.

Immunotoxicity Considerations

Certain perfluorinated compounds have demonstrated immunotoxic effects, including alterations in inflammatory responses and cytokine production.[9][10] While the immunotoxic potential of fluorinated cycloalkanes used in pharmaceuticals is less characterized, it remains a critical area for evaluation.

| Potential Immunotoxic Effect | Assessment Strategy |

| Altered Cytokine Production | In vitro stimulation of immune cells (e.g., PBMCs) followed by cytokine profiling (e.g., ELISA, Luminex). |

| Impact on Immune Cell Proliferation | Lymphocyte proliferation assays (e.g., using CFSE staining). |

| Changes in Immune Cell Populations | Flow cytometric analysis of immune cell subsets in lymphoid organs from in vivo studies. |

| Suppression of Antibody Production | T-cell dependent antibody response (TDAR) assays in vivo.[11] |

Table 3: Key considerations and assessment strategies for the potential immunotoxicity of fluorinated cycloalkanes.

Regulatory Landscape and Future Directions

The development of any new pharmaceutical is governed by stringent regulatory requirements.[12] For drugs containing novel fluorinated cycloalkane moieties, clear and comprehensive data on their chemistry, manufacturing, and controls (CMC), as well as a thorough non-clinical safety assessment, are required for regulatory submissions.[13][14]

The toxicological data specifically on fluorinated cycloalkanes in the context of pharmaceuticals is still an evolving field. While the principles of fluorine toxicology provide a solid foundation, further research is needed to understand the structure-activity relationships that govern the safety of this diverse class of compounds. Future studies should focus on:

-

Systematic toxicological screening of a diverse library of fluorinated cycloalkanes to build predictive models.

-

In-depth metabolic studies to identify common metabolic pathways and potential for toxic metabolite formation.

-

Development of targeted assays to assess specific liabilities associated with fluorinated cycloalkanes.

By embracing a proactive and scientifically rigorous approach to safety assessment, the full potential of fluorinated cycloalkanes in drug discovery can be realized, leading to the development of safer and more effective medicines.

References

-

Grygorenko, O., et al. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21), e202200365. [Link]

-

Fulop, F., & Bernath, G. (2002). Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence. Beilstein Journal of Organic Chemistry, 8, 120. [Link]

-

Grygorenko, O., et al. (2022). FDA-approved drugs containing fluorinated cycloalkane motifs. ResearchGate. [Link]

-

Buhrke, T., et al. (2013). In vitro toxicological characterization of perfluorinated carboxylic acids with different carbon chain lengths. Toxicology Letters, 218(2), 97-104. [Link]

-

Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 678-680. [Link]

-

Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. ResearchGate. [Link]

-

Hossain, M. I., & Akter, T. (2024). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Current Organic Chemistry, 28(12), 956-968. [Link]

-

Grygorenko, O., et al. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. PubMed. [Link]

-

O'Hagan, D. (2014). Natural and engineered biosynthesis of fluorinated natural products. Chemical Society Reviews, 43(10), 3344-3353. [Link]

-

Corsini, E., et al. (2021). Immunotoxicity mechanisms of perfluorinated compounds PFOA and PFOS. Toxicology Letters, 351, 1-10. [Link]

-

Li, Y., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3508. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Provisional Peer-Reviewed Toxicity Values for 1-Bromo-2-Chloroethane (CASRN 107-04-0). National Center for Biotechnology Information. [Link]

-

Widbiller, M., et al. (2025). In-vitro-cytotoxicity of cariostatic agents based on fluorides and lanthanide salts in L-929 fibroblasts. Clinical Oral Investigations, 29(1), 1-11. [Link]

-

DeWitt, J. C., et al. (2012). Immunotoxicity of perfluorinated compounds: recent developments. Toxicologic Pathology, 40(2), 300-311. [Link]

-

U.S. Food and Drug Administration. (2014). Guidance for Industry-Fulfilling Regulatory Requirements for Postmarketing Submissions of Interactive Promotional Media For Prescription Human and Animal Drugs and Biologics. [Link]

-

Johnson, B. M., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315-6386. [Link]

-

Al-Salahi, R., & Marzouk, M. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5567. [Link]

-

Peden-Adams, M. M., et al. (2012). Immunotoxicity of Perfluorinated Compounds: Recent Developments. Toxicologic Pathology, 40(2), 300-311. [Link]

-

National Toxicology Program. (2024). Fluoride, Neurodevelopment, and Cognition: A National Toxicology Program Monograph. Collaborative on Health and the Environment. [Link]

-

Al-Salahi, R., & Marzouk, M. (2023). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). ResearchGate. [Link]

-

Gomis, M. I., et al. (2018). Comparing the toxic potency in vivo of long-chain perfluoroalkyl acids and fluorinated alternatives. Environment International, 113, 1-9. [Link]

-

Grandjean, P., & Budtz-Jørgensen, E. (2013). Immunotoxicity of perfluorinated alkylates: calculation of benchmark doses based on serum concentrations in children. Environmental Health, 12(1), 35. [Link]

-

Castañeda, J. (2021). The Role of Toxicology in FDA-Approved Therapeutics. University of California Television (UCTV). [Link]

-

Al-Salahi, R., & Marzouk, M. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5567. [Link]

-

Al-Ghorbani, M., et al. (2019). In vivo acute toxicity evaluation and in vitro molecular mechanism study of antiproliferative activity of a novel indole Schiff base β-diiminato manganeseIII complex in hormone-dependent and triple negative breast cancer cells. OncoTargets and Therapy, 12, 8533-8551. [Link]

-

Wess, M. (2011). Regulatory Strategy for the Submission of CMC Information to Support the Use of Radiolabeled Drugs in Clinical Trials. Pharmaceutical Outsourcing. [Link]

-

Corsini, E., et al. (2014). Perfluorinated compounds: emerging POPs with potential immunotoxicity. Toxicology Letters, 226(2), 156-164. [Link]

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro toxicological characterization of perfluorinated carboxylic acids with different carbon chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In-vitro-cytotoxicity of cariostatic agents based on fluorides and lanthanide salts in L-929 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo acute toxicity evaluation and in vitro molecular mechanism study of antiproliferative activity of a novel indole Schiff base β-diiminato manganeseIII complex in hormone-dependent and triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immunotoxicity mechanisms of perfluorinated compounds PFOA and PFOS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Immunotoxicity of perfluorinated compounds: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. vliz.be [vliz.be]

- 12. m.youtube.com [m.youtube.com]

- 13. fda.gov [fda.gov]

- 14. pharmoutsourcing.com [pharmoutsourcing.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,1-Difluorocyclopentane from Cyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Gem-Difluorinated Cycloalkanes

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. The gem-difluoroalkyl group (CF2) is a particularly valuable motif in medicinal chemistry, often serving as a bioisostere for a carbonyl group or other functional groups. This substitution can enhance metabolic stability, modulate acidity or basicity, and improve binding affinity to biological targets.[1] 1,1-Difluorocyclopentane, as a saturated carbocycle, represents a key building block for the synthesis of more complex fluorinated molecules with potential applications in drug discovery and materials science.

This document provides a detailed guide for the synthesis of 1,1-difluorocyclopentane from cyclopentanone via deoxofluorination, a common and effective method for this transformation.

The Deoxofluorination of Ketones: A Mechanistic Overview

The conversion of a ketone to a gem-difluoride is typically achieved using a nucleophilic fluorinating agent. Diethylaminosulfur trifluoride (DAST) is a widely used reagent for this purpose.[2] The generally accepted mechanism for the deoxofluorination of a ketone with DAST proceeds through several key steps:

-

Activation of the Carbonyl: The Lewis acidic sulfur atom of DAST coordinates to the carbonyl oxygen of cyclopentanone. This activation makes the carbonyl carbon more electrophilic.

-

Nucleophilic Attack by Fluoride: A fluoride ion, either from another equivalent of DAST or from the same molecule, attacks the activated carbonyl carbon.

-

Formation of a Fluoroalkoxysulfurane Intermediate: This attack leads to the formation of a key intermediate.

-

Elimination and Second Fluoride Attack: The intermediate then eliminates a stable sulfur-containing byproduct and generates a carbocationic species, which is then attacked by another fluoride ion to yield the final gem-difluorinated product.

The reaction is typically driven by the formation of stable byproducts.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| Cyclopentanone | Reagent | Major Chemical Supplier | |

| Diethylaminosulfur trifluoride (DAST) | Reagent | Major Chemical Supplier | Caution: DAST is toxic, corrosive, and moisture-sensitive. It can decompose violently upon heating.[3] Handle with extreme care in a well-ventilated fume hood. |

| Dichloromethane (CH₂) | Anhydrous | Major Chemical Supplier | |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS | In-house preparation | |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | ACS | Major Chemical Supplier | |

| Diethyl Ether | ACS | Major Chemical Supplier | For extraction |

| Round-bottom flask | |||

| Magnetic stirrer and stir bar | |||

| Dropping funnel | |||

| Condenser | |||

| Inert atmosphere setup (Nitrogen or Argon) | |||

| Ice bath | |||

| Separatory funnel | |||

| Rotary evaporator | |||

| Distillation apparatus | For purification |

Experimental Protocol: Synthesis of 1,1-Difluorocyclopentane

This protocol is adapted from general procedures for the deoxofluorination of cyclic ketones.

1. Reaction Setup:

-

In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet, add cyclopentanone (8.41 g, 100 mmol, 1.0 equiv).

-

Dissolve the cyclopentanone in 100 mL of anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

2. Addition of DAST:

-

Under a nitrogen atmosphere, slowly add diethylaminosulfur trifluoride (DAST) (2.2 equiv) to the stirred solution of cyclopentanone via the dropping funnel over a period of 30 minutes. Caution: The reaction can be exothermic. Maintain the temperature at 0 °C during the addition.

3. Reaction:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

4. Work-up:

-

Once the reaction is complete, carefully and slowly quench the reaction by pouring the mixture into a beaker containing 200 mL of a saturated aqueous solution of sodium bicarbonate and ice. Caution: Quenching can be vigorous due to the reaction of excess DAST with water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

5. Purification:

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator. Caution: Use a cold water bath during evaporation as the product is volatile.

-

Purify the crude product by distillation to obtain 1,1-difluorocyclopentane as a colorless liquid.

Expected Yield:

While a specific yield for this reaction is not widely reported, yields for the deoxofluorination of similar cyclic ketones are generally in the range of 60-80%.

Safety Precautions

-

DAST is a hazardous substance. It is corrosive, causes severe burns, and reacts violently with water.[4][5][6] Always handle DAST in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

-

The reaction should be conducted under an inert atmosphere to prevent the reaction of DAST with moisture.

-

The quenching of the reaction with sodium bicarbonate solution should be performed slowly and carefully in a large, open beaker to control the effervescence.

-

DAST is thermally unstable and can decompose explosively at elevated temperatures.[7] Avoid heating the reaction mixture above room temperature unless specified in a validated protocol.

Characterization Data for 1,1-Difluorocyclopentane

| Property | Value |

| Molecular Formula | C₅H₈F₂ |

| Molecular Weight | 106.11 g/mol [8] |

| Appearance | Colorless liquid |

| Boiling Point | ~76 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 1.95-2.10 (m, 4H), 1.75-1.85 (m, 4H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 123.5 (t, J = 240 Hz), 37.5 (t, J = 25 Hz), 23.0 |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -95.0 (s) |

| Mass Spectrum (EI) | m/z (%): 106 (M⁺), 87, 68, 59 |

Note: NMR spectral data are predicted based on known chemical shifts for similar structures and may vary slightly based on experimental conditions.

Experimental Workflow

Figure 1. Experimental workflow for the synthesis of 1,1-difluorocyclopentane.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2783162, 1,1-Difluorocyclopentane. Retrieved from [Link].

-

Organic Syntheses. (n.d.). Diethylaminosulfur trifluoride. Retrieved from [Link].

-

ACS Publications. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters. Retrieved from [Link].

-

Reddit. (2020). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. Retrieved from [Link].

-

Organic Syntheses. (n.d.). gem-Difluorides from benzophenones. Retrieved from [Link].

-

Beilstein Journals. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. Retrieved from [Link].

-

ResearchGate. (2025). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Retrieved from [Link].

-

Wikipedia. (n.d.). Fluorination with aminosulfuranes. Retrieved from [Link].

-

ARKAT USA, Inc. (2017). Metal-free synthesis of α,α-difluorocyclopentanone derivatives via regioselective difluorocyclopropanation/VCP rearrangement of silyl dienol ethers. Arkivoc. Retrieved from [Link].

-

PMC. (n.d.). Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. Retrieved from [Link].

-

Organic Chemistry Portal. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C-C Bond Cleavage of Activated Ketones. Retrieved from [Link].

Sources

- 1. d-nb.info [d-nb.info]

- 2. DAST - Enamine [enamine.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. fishersci.com [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 1,1-Difluorocyclopentane | C5H8F2 | CID 2783162 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: Deoxofluorination of Ketone Substrates for the Synthesis of gem-Difluorides

Introduction: The Strategic Value of gem-Difluoromethylene Groups

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms can profoundly alter a molecule's physicochemical and biological properties. The gem-difluoromethylene (CF₂) group, in particular, serves as a crucial structural motif. It acts as a non-hydrolyzable isostere of a carbonyl group, maintaining similar steric and electronic properties while enhancing metabolic stability, lipophilicity, and binding affinity.[1] Deoxofluorination, the conversion of a carbonyl oxygen to a gem-difluoride, stands as one of the most direct and widely employed methods to forge these critical C-F bonds.[2][3]

This guide provides an in-depth analysis of contemporary deoxofluorination protocols for ketone substrates. It moves beyond a simple recitation of steps to explain the underlying principles, comparative advantages of key reagents, and the critical safety considerations that ensure successful and reproducible outcomes in the research laboratory.

The Mechanism: A Unified View of Deoxofluorination

The deoxofluorination of ketones by dialkylaminosulfur trifluorides (R₂NSF₃), such as DAST, Deoxo-Fluor®, and the XtalFluor® family, proceeds through a common mechanistic pathway. Understanding this pathway is paramount for troubleshooting and optimizing reaction conditions.

The reaction is initiated by the activation of the ketone's carbonyl oxygen by the electrophilic sulfur center of the reagent. This is followed by the intramolecular delivery of a fluoride anion. The resulting intermediate undergoes a second fluoride transfer to yield the final gem-difluoride product.

Figure 1: Generalized mechanism for ketone deoxofluorination.

Reagent Selection: A Comparative Analysis

The choice of deoxofluorinating agent is the most critical decision in planning a synthesis. The ideal reagent balances reactivity, safety, and operational simplicity. The evolution from gaseous sulfur tetrafluoride (SF₄) to modern crystalline salts reflects a continuous drive for safer and more user-friendly protocols.[4][5]

| Feature | DAST | Deoxo-Fluor® | XtalFluor-E® / XtalFluor-M® |

| Physical State | Yellow liquid | Colorless to yellow liquid | White, crystalline solids |

| Thermal Stability | LOW . Exothermic decomposition can begin at temperatures as low as 90 °C. Distillation is hazardous. | Moderate . More thermally stable than DAST, with decomposition onset around 140 °C.[6] | HIGH . Significantly more stable, with decomposition onsets >170 °C, providing a much wider safety margin.[7] |

| Handling | Requires careful handling due to thermal instability and moisture sensitivity. | More manageable than DAST but still a moisture-sensitive liquid. | Easy to handle, weigh, and store as solids. Less sensitive to atmospheric moisture.[7] |

| Byproducts | Generates HF upon hydrolysis, which can etch glass. | Generates HF upon hydrolysis. | Does not generate free HF, allowing use in standard borosilicate glassware.[7] |

| Selectivity | Prone to elimination side reactions, especially with sterically hindered or enolizable ketones. | Often provides better selectivity and less elimination than DAST.[6] | Generally offers the highest selectivity, minimizing elimination byproducts, especially when used with an amine-HF additive.[4][7] |

| Cost | Generally the least expensive liquid reagent. | More expensive than DAST. | Higher initial cost but can be more cost-effective due to higher yields, selectivity, and safety. |

Experimental Protocols and Field-Proven Insights

The following protocols are designed to be self-validating systems. The causality behind each step is explained to empower the researcher to make informed adjustments based on their specific substrate.

Protocol: Deoxofluorination using DAST

Expertise & Experience: DAST is a powerful but unforgiving reagent. Its use is warranted for highly unreactive ketones where other reagents fail. The primary challenge is managing its thermal instability and propensity to generate byproducts. Success hinges on strict temperature control and an absolutely anhydrous environment.

Trustworthiness: This protocol minimizes risk by employing low temperatures and a slow addition rate, preventing localized heat spikes that could initiate decomposition. The use of plasticware is a critical safety measure to avoid HF-induced glassware failure.

Core Protocol:

-

Preparation (Inert Atmosphere):

-

Under a dry nitrogen or argon atmosphere, charge a flame-dried PFA or FEP reactor with the ketone substrate (1.0 equiv) and anhydrous dichloromethane (DCM, ~0.2 M).

-

Causality: An inert and anhydrous environment is crucial to prevent the violent reaction of DAST with water and the formation of HF, which can catalyze side reactions.

-

-

Cooling:

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Causality: Low temperature is the primary control measure to prevent runaway decomposition and to minimize elimination side reactions, which often have a higher activation energy than the desired fluorination.

-

-

Reagent Addition:

-

Slowly add DAST (1.5–2.5 equiv) dropwise via syringe over 30–60 minutes. The solution may turn a darker color.

-

Causality: A slow addition rate prevents an exotherm. A slight excess of DAST is used to drive the reaction to completion, but a large excess can promote byproduct formation.

-

-

Reaction:

-

Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

-

Causality: The initial low-temperature phase allows for the controlled formation of the key intermediate. Gradual warming provides the thermal energy needed for the final fluoride transfer to occur.

-

-

Quenching:

-

Cool the reaction mixture to 0 °C. Very slowly and carefully, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Vigorous gas evolution (CO₂) will occur.

-

Causality: The basic quench neutralizes unreacted DAST and acidic byproducts. The slow, cold addition manages the highly exothermic quenching process safely.

-

-

Workup & Purification:

-

Separate the organic layer. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by silica gel chromatography.

-

Protocol: Deoxofluorination using Deoxo-Fluor®

Expertise & Experience: Deoxo-Fluor® is a significant safety upgrade from DAST.[6] Its higher thermal stability makes it more forgiving and suitable for a broader range of ketones, including those requiring elevated temperatures. It often provides a cleaner reaction profile.

Trustworthiness: While safer than DAST, Deoxo-Fluor® is still a potent reagent. This protocol maintains rigorous anhydrous conditions but allows for a wider and more flexible temperature range, reflecting the reagent's enhanced stability. A catalytic amount of ethanol can sometimes accelerate the reaction for sluggish substrates.

Core Protocol:

-

Preparation (Inert Atmosphere):

-

Under a dry nitrogen or argon atmosphere, charge a flame-dried round-bottom flask with the ketone substrate (1.0 equiv).

-

Dissolve the substrate in an anhydrous solvent such as DCM, 1,2-dichloroethane, or toluene (~0.2 M).

-

Optional: For slow-reacting ketones, add a catalytic amount of absolute ethanol (0.1 equiv). Causality: Ethanol can react with Deoxo-Fluor® to generate a small amount of HF in situ, which can act as a catalyst.

-

-

Reagent Addition:

-

At room temperature, add Deoxo-Fluor® (1.5–2.0 equiv) dropwise via syringe.

-

Causality: The improved stability of Deoxo-Fluor® often allows for addition at room temperature, simplifying the experimental setup.[6]

-

-

Reaction:

-

Stir the reaction at room temperature or heat to a moderate temperature (40–60 °C) if necessary. Monitor the reaction progress by TLC or GC-MS.

-

Causality: The ability to heat the reaction provides a wider operational window for less reactive ketone substrates.

-

-

Quenching:

-

Cool the reaction to 0 °C and slowly quench with saturated aqueous NaHCO₃.

-

-

Workup & Purification:

-

Follow the same procedure as described for the DAST protocol.

-

Protocol: Deoxofluorination using XtalFluor-E® / XtalFluor-M®

Expertise & Experience: The XtalFluor® reagents represent the current state-of-the-art for safe and selective deoxofluorination.[4][7] As stable, crystalline solids, they eliminate the handling risks associated with liquids like DAST. Their efficacy is unlocked by the use of a fluoride source/activator, typically an amine-HF salt.

Trustworthiness: This protocol is inherently safer due to the high thermal stability of the reagent and the absence of free HF generation.[7] The key to success is the pre-mixing of the XtalFluor® salt and the activator before introducing the substrate, ensuring the active fluorinating species is present from the start.

Figure 2: Standard workflow for XtalFluor®-mediated deoxofluorination.

Core Protocol:

-

Preparation (Inert Atmosphere):

-

To a flame-dried flask under N₂/Ar, add anhydrous DCM (~0.2 M).

-

Add the XtalFluor® reagent (XtalFluor-E® or XtalFluor-M®, 1.5 equiv) as a solid.

-

Causality: XtalFluor-M® is slightly less reactive and can sometimes offer higher selectivity. XtalFluor-E® is generally more reactive.[7]

-

-

Activation:

-

Cool the suspension to 0 °C. Add triethylamine trihydrofluoride (Et₃N·3HF, 1.5 equiv) dropwise.

-

Stir the resulting mixture at 0 °C for 15 minutes.

-

Causality: The amine-HF salt acts as both a fluoride source and an activator. Pre-mixing ensures the reactive fluorinating species is formed before the substrate is introduced, leading to cleaner reactions.

-

-

Substrate Addition:

-

Add a solution of the ketone (1.0 equiv) in a small amount of anhydrous DCM dropwise to the cold reagent mixture.

-

-

Reaction:

-

Allow the reaction to warm to room temperature and stir until completion (typically 2–16 hours). Monitor by TLC or GC-MS.

-

-

Quenching & Workup:

-

Cool to 0 °C and quench with saturated aqueous NaHCO₃.

-

Follow the same extraction and purification procedure as described for the DAST protocol. The use of standard borosilicate glassware is acceptable throughout.[7]

-

References

-

Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new deoxofluorinating agent with enhanced thermal stability. Journal of Organic Chemistry, 64(19), 7048–7054. [Link]

-

Jelen, J., & Tavčar, G. (2024). Deoxyfluorination: A Detailed Overview Of Recent Developments. ResearchGate. [Link]

-

Unknown Author. (n.d.). Simpler fluorine chemistry. Society of Chemical Industry. [Link]

-

Beaulieu, F., Beauregard, L. P., Courchesne, G., Couturier, M., Laflamme, F., & L'heureux, A. (2009). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 74(21), 8384-8393. [Link]

-

Li, P., et al. (2023). Organo-Photoredox Catalyzed gem-Difluoroallylation of Ketones via C(sp3)-C Bond and C-F Bond Cleavage. ChemRxiv. [Link]

-

That Chemist. (2024, July 19). Deoxy-Fluorine Chemistry (Important Papers). YouTube. [Link]

-

Jelen, J., & Tavčar, G. (2024). Deoxyfluorination: A Detailed Overview Of Recent Developments. CoLab. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Deoxyfluorination: A Detailed Overview Of Recent Developments | CoLab [colab.ws]

- 4. Simpler fluorine chemistry [soci.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 1,1-Difluorocyclopentane Synthesis

Welcome to the technical support center for the synthesis of 1,1-difluorocyclopentane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial fluorination reaction. Here, we will move beyond simple protocols to explore the causality behind experimental choices, ensuring both high yield and scientific rigor in your work.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 1,1-difluorocyclopentane?

A1: The most prevalent and generally reliable method is the geminal difluorination of cyclopentanone using a nucleophilic fluorinating agent. Diethylaminosulfur trifluoride (DAST) is a widely used reagent for this transformation due to its effectiveness in converting ketones to their corresponding gem-difluorides.[1][2]

Q2: Are there safer and more stable alternatives to DAST?

A2: Yes, several alternatives to DAST have been developed to address its thermal instability and reactivity with water. Bis(2-methoxyethyl)aminosulfur trifluoride, known as Deoxo-Fluor®, is significantly more thermally stable than DAST and can offer superior performance in some cases.[3] Another class of reagents, aminodifluorosulfinium tetrafluoroborates, are storage-stable, do not react violently with water, and can lead to fewer elimination byproducts compared to DAST and Deoxo-Fluor®.[3]

Q3: What are the primary safety concerns when working with DAST?

A3: DAST is a hazardous reagent that must be handled with extreme caution. It can react violently with water and is known to be explosive when heated above 90°C. Its decomposition products are also highly reactive and can etch glassware. All manipulations should be carried out in a well-ventilated fume hood, under anhydrous conditions, and with appropriate personal protective equipment (PPE).

Q4: How can I effectively quench a reaction involving DAST?

A4: To quench a DAST reaction, the mixture should be cooled to a low temperature (e.g., 0°C or -78°C) and then slowly and carefully treated with a proton source like methanol. This is followed by the addition of an aqueous solution, such as saturated sodium bicarbonate, to neutralize any acidic byproducts.

Troubleshooting Guide: Overcoming Common Synthesis Challenges

This section addresses specific issues you may encounter during the synthesis of 1,1-difluorocyclopentane, providing potential causes and actionable solutions.

Issue 1: Low or No Conversion of Cyclopentanone

Question: My reaction shows a significant amount of unreacted cyclopentanone even after extended reaction times. What could be the cause, and how can I improve the conversion?

Answer: Low conversion in the fluorination of cyclopentanone can stem from several factors related to reagent quality, reaction conditions, and the presence of impurities.

| Potential Cause | Explanation & Causality | Recommended Solution |

| Degraded DAST | DAST is sensitive to moisture and can hydrolyze over time, losing its fluorinating capability. Hydrolysis produces hydrogen fluoride and other byproducts that can interfere with the desired reaction. | Use DAST from a freshly opened bottle or repurify stored DAST if its quality is questionable. Always handle DAST under a dry, inert atmosphere (e.g., argon or nitrogen). |

| Presence of Water | Trace amounts of water in the solvent, glassware, or cyclopentanone will preferentially react with DAST, consuming the reagent before it can react with the ketone. | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and consider distilling cyclopentanone if water contamination is suspected. |

| Insufficient Reaction Temperature or Time | The fluorination of ketones is generally less facile than that of aldehydes.[4] The reaction may require more energy or a longer duration to proceed to completion. | If the reaction is being run at a very low temperature (e.g., -78°C), consider allowing it to slowly warm to room temperature and stir for an extended period (e.g., overnight).[2] Gentle heating (e.g., to 40-60°C) can also be explored, but with extreme caution due to the thermal instability of DAST.[4] |

| Suboptimal Molar Ratio of DAST | An insufficient amount of DAST will lead to incomplete conversion. Stoichiometrically, at least two equivalents of fluoride are needed to replace the oxygen atom of the ketone. | Use a molar excess of DAST, typically in the range of 2.5 to 3.0 equivalents relative to cyclopentanone, to drive the reaction to completion.[2] |

Issue 2: Significant Formation of 1-Fluorocyclopentene as a Side Product

Question: My crude product mixture contains a substantial amount of 1-fluorocyclopentene in addition to the desired 1,1-difluorocyclopentane. How can I minimize the formation of this elimination byproduct?

Answer: The formation of 1-fluorocyclopentene is a common side reaction in the fluorination of enolizable ketones like cyclopentanone.[5] It arises from the deprotonation of a key carbocation intermediate in the reaction mechanism.

Reaction Mechanism and Side Product Formation

The following diagram illustrates the generally accepted mechanism for the geminal difluorination of cyclopentanone with DAST and the pathway leading to the formation of the vinyl fluoride byproduct.

Sources

Technical Support Center: Synthesis of gem-Difluorocycloalkanes

Welcome to the technical support center for the synthesis of gem-difluorocycloalkanes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable fluorinated motifs. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower your experimental design and execution.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of gem-difluorocycloalkanes in a question-and-answer format.

Low Yields in gem-Difluorocyclopropanation Reactions

Question: I am attempting a gem-difluorocyclopropanation of an alkene using a difluorocarbene precursor, but my yields are consistently low. What are the likely causes and how can I improve them?

Answer:

Low yields in gem-difluorocyclopropanation are a common hurdle. The root cause often lies in the generation and reactivity of the difluorocarbene intermediate. Here’s a systematic approach to troubleshooting:

1. Reagent and Precursor Stability:

-

Cause: Many difluorocarbene precursors, such as sodium chlorodifluoroacetate (ClCF₂COONa), require high temperatures for decarboxylation to generate difluorocarbene.[1][2] These harsh conditions can lead to the degradation of sensitive starting materials or products.[3] Newer reagents like (trifluoromethyl)trimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent, offer milder reaction conditions but can be prone to decomposition.[1][4]

-

Solution:

-

For Thermal Precursors (e.g., ClCF₂COONa): Ensure your solvent (e.g., diglyme, triglyme) is high-boiling and anhydrous.[2] Monitor the reaction temperature closely to ensure it is optimal for carbene generation without causing significant decomposition.

-

For Milder Reagents (e.g., TMSCF₃): The choice of initiator is crucial. Sodium iodide (NaI) is a common and effective initiator for the reaction with TMSCF₃.[2][5] Ensure the initiator is of high purity and used in the correct stoichiometric amount. The reagent itself should be stored under an inert atmosphere and handled with care to prevent hydrolysis.

-

2. Inefficient Carbene Trapping:

-

Cause: The generated difluorocarbene is a highly reactive and short-lived species. If the concentration of your alkene substrate is too low, the carbene may undergo side reactions, such as dimerization, before it can be trapped.

-

Solution:

-

Optimize Reaction Concentration: Increasing the concentration of the alkene can improve the trapping efficiency.[6] However, be mindful of potential solubility issues.

-

Slow Addition Protocol: For highly reactive alkenes, a slow addition of the carbene precursor or initiator can help maintain a low, steady concentration of the carbene, minimizing side reactions.[4]

-

3. Substrate Reactivity:

-

Cause: Electron-rich alkenes are generally more reactive towards the electrophilic difluorocarbene. Electron-deficient alkenes may react sluggishly, leading to low conversion and the dominance of side reactions.[2][5]

-

Solution:

-

Change of Reagent/Catalyst: For less reactive alkenes, consider more reactive carbene sources. For instance, the use of Zn(CF₃)₂(DMPU)₂ has been shown to be effective for the difluorocyclopropanation of styrenes.[2]

-

Flow Chemistry: For reactions that are difficult to control in batch, flow chemistry can be a powerful tool. It allows for precise control of reaction time and temperature, which can improve yields, especially for highly exothermic or fast reactions.[2]

-

Side Reactions in the Synthesis of gem-Difluorocyclobutanes from Ketones

Question: I am trying to synthesize a gem-difluorocyclobutanol by adding an organometallic reagent to 3,3-difluorocyclobutanone, but I am observing significant side product formation. What are these side products and how can I suppress them?

Answer:

The synthesis of gem-difluorocyclobutanes from 3,3-difluorocyclobutanone is often plagued by side reactions due to the increased acidity of the α-protons compared to non-fluorinated cyclobutanones.[7]

1. Common Side Products and Their Formation Mechanism:

-